

An In-depth Technical Guide to Chlorophyll c2: Chemical Structure and Properties

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Compound of Interest

Compound Name: Chlorophyll c2

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This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **chlorophyll c2**, a key accessory pigment in various marine algae.

Chemical Structure of Chlorophyll c2

Chlorophyll c2 (Chl c2) is a member of the chlorophyll c family, which are distinguished by their unique porphyrin macrocycle structure. Unlike chlorophylls a and b, which possess a chlorin ring (with a reduced D ring), chlorophyll c pigments, including Chl c2, have a fully unsaturated porphyrin ring system.^{[1][2]} Another defining characteristic is the absence of the isoprenoid (phytyl) tail commonly found in other chlorophylls.^{[1][2]}

The molecular formula for **chlorophyll c2** is $C_{35}H_{28}MgN_4O_5$.^{[3][4][5]} Structurally, it features a magnesium ion chelated at the center of the porphyrin ring.^[6] A key feature that distinguishes **chlorophyll c2** from chlorophyll c1 is the presence of a vinyl group ($-CH=CH_2$) at the C8 position of the porphyrin ring, whereas chlorophyll c1 has an ethyl group ($-CH_2CH_3$) at this position.^{[1][2]} Furthermore, chlorophyll c pigments have a trans-acrylic acid side chain at the C17 position instead of the propionic acid side chain seen in chlorophylls a and b.^[2]

Physicochemical Properties

Chlorophyll c2 is a blue-green accessory pigment found in marine algae such as photosynthetic Chromista (e.g., diatoms, brown algae) and dinoflagellates.[1] Its primary role is to absorb light energy, particularly in the 447–520 nm wavelength region, and transfer this excitation energy to the photosynthetic reaction center.[1] Due to its chemical structure, it is insoluble in water but soluble in organic solvents like acetone, methanol, and ethanol.[7][8]

Quantitative Data Summary

The key quantitative properties of **chlorophyll c2** are summarized in the table below for easy reference and comparison.

Property	Value	Solvents/Conditions
Molecular Formula	C ₃₅ H ₂₈ MgN ₄ O ₅	-
Molar Mass	608.93 g/mol	-
CAS Number	27736-03-4	-
Absorption Maxima (λ _{max})	447, 580, 627 nm	Diethyl ether
	450, 581, 629 nm	Acetone
	444 nm (approx.)	90% Acetone-water

[1][3][4][5][9][10]

Biosynthesis of Chlorophyll c2

The biosynthesis of **chlorophyll c2** branches off from the main chlorophyll synthesis pathway. The process begins with the precursor divinylprotochlorophyllide (DV-PChlide). This molecule is directly processed by the enzyme chlorophyll c synthase, a 17¹ oxidase, which catalyzes the conversion of the propionate residue at the 17-position into an acrylate residue, forming **chlorophyll c2**. [1] An alternative or subsequent reaction involves an 8-vinyl reductase, which can convert **chlorophyll c2** into chlorophyll c1. [1]



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*Figure 1: Biosynthesis pathway of **Chlorophyll c2**.*

Experimental Protocols

Extraction and Quantification of Chlorophyll c2

This section details a standard methodology for the extraction and subsequent spectrophotometric quantification of **chlorophyll c2** from algal tissues.

4.1.1 Materials and Reagents

- Algal tissue (e.g., coral symbionts, diatoms)
- 100% Acetone (cooled)
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Vortex mixer
- Spectrophotometer or microplate reader
- Quartz cuvettes or 96-well quartz plate
- Pipettes and tips

4.1.2 Extraction Protocol

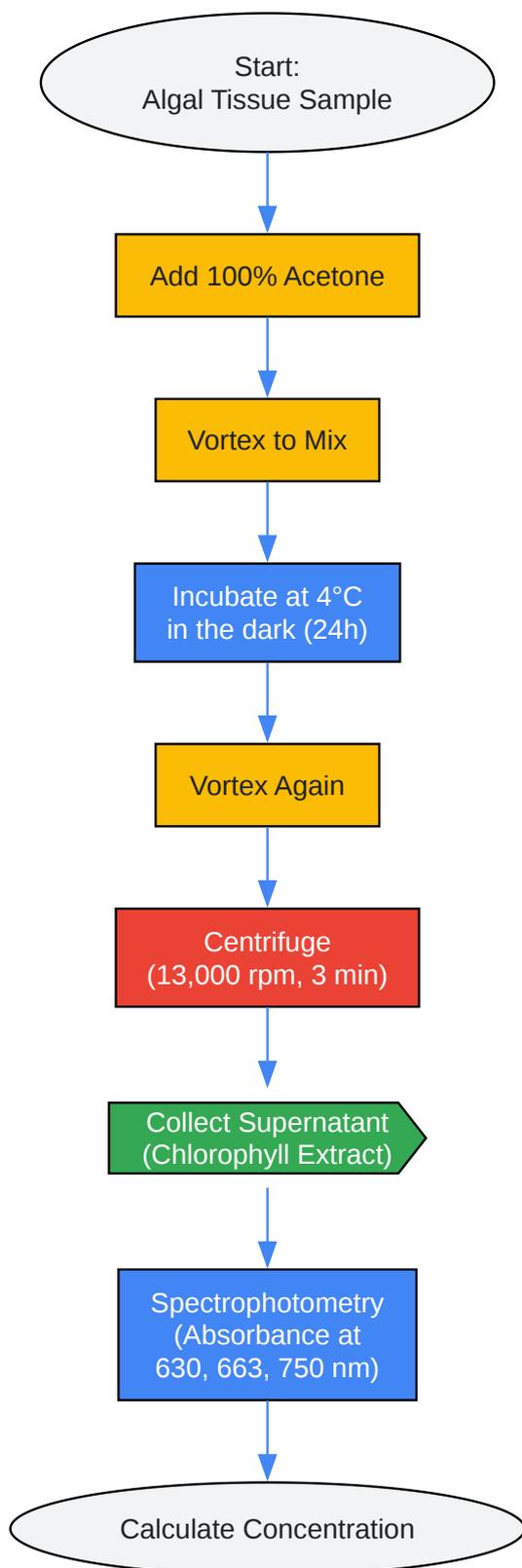
- **Sample Preparation:** Start with a known quantity of biological material (e.g., a cell pellet from a centrifuged culture or tissue homogenate).[11]
- **Solvent Addition:** Add 1 mL of 100% acetone to the sample pellet in a 1.5 mL microcentrifuge tube.[11]
- **Cell Lysis:** Vortex the tube vigorously for approximately 15-30 seconds to ensure thorough mixing and to begin the extraction process.[11]

- Extraction Incubation: Place the tubes in the dark at 4°C for at least 18-24 hours to allow for complete pigment extraction.[11][12] This step should be performed under dimmed lighting to prevent pigment degradation.[12]
- Clarification: After incubation, vortex the tubes again for 15 seconds.[11] Centrifuge the tubes at high speed (e.g., 13,000 rpm or ~16,000 x g) for 3-5 minutes to pellet cell debris.[11]
- Supernatant Collection: Carefully transfer the supernatant, which contains the extracted chlorophylls, to a new clean tube for analysis.[11]

4.1.3 Spectrophotometric Quantification

- Blanking: Use 100% acetone as a blank to zero the spectrophotometer or microplate reader. [11]
- Absorbance Measurement: Measure the absorbance of the chlorophyll extract at wavelengths of 630 nm, 663 nm, and 750 nm.[11] The measurement at 750 nm is used to correct for turbidity.[13]
- Concentration Calculation: The concentrations of chlorophyll a and c2 (in µg/mL) in 100% acetone can be calculated using established trichromatic equations, such as those provided by Jeffrey and Humphrey (1975). For a simplified determination, specific equations for chlorophyll a and total chlorophyll c are often used.

The following diagram illustrates the general workflow for chlorophyll extraction and analysis.



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